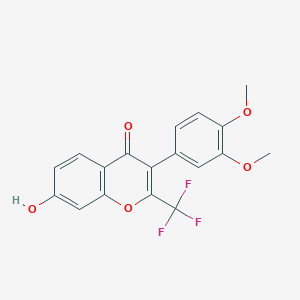

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O5/c1-24-12-6-3-9(7-14(12)25-2)15-16(23)11-5-4-10(22)8-13(11)26-17(15)18(19,20)21/h3-8,22H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVFALHDGUUCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as a chromenone derivative, is a compound of significant interest due to its diverse biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and biological interactions, making it a valuable candidate for pharmaceutical applications.

- Molecular Formula : C18H13F3O

- Molecular Weight : 366.29 g/mol

- CAS Number : 307534-84-5

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in multiple therapeutic areas:

1. Antioxidant Activity

Research indicates that chromenone derivatives exhibit potent antioxidant properties. The trifluoromethyl group contributes to increased lipid solubility and membrane permeability, which enhances the compound's ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies have shown that this compound can inhibit key enzymes involved in inflammatory pathways:

- Cyclooxygenase (COX) : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

- Lipoxygenases (LOX) : The compound has demonstrated moderate inhibitory activity against LOX enzymes, which are implicated in various inflammatory conditions .

3. Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines:

- MCF-7 (breast cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective dose-response relationships.

- Mechanism of Action : The compound's interaction with cellular targets appears to involve the induction of apoptosis and disruption of cell cycle progression .

4. Cholinesterase Inhibition

This compound has been investigated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's disease. The presence of the trifluoromethyl group enhances binding affinity to these enzymes, providing a basis for further development as a therapeutic agent .

Case Studies

Several studies highlight the biological efficacy of this compound:

Case Study 1: Antioxidant and Anti-inflammatory Activities

In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines while concurrently inhibiting COX-2 activity by approximately 50% at a concentration of 25 µM. This dual action suggests its potential use in treating inflammatory diseases characterized by oxidative stress.

Case Study 2: Anticancer Activity Against MCF-7 Cells

A recent study reported that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in MCF-7 cell viability, with an IC50 value determined at 15 µM. Mechanistic studies indicated that apoptosis was induced through caspase activation pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

- The trifluoromethyl group significantly enhances biological activity by improving metabolic stability and facilitating stronger interactions with target proteins.

- Substituents on the phenyl ring influence the overall potency; electron-withdrawing groups tend to enhance activity compared to electron-donating groups .

Scientific Research Applications

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has shown potential in modulating enzyme activities and signaling pathways, which can lead to therapeutic effects in various conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective: To evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective: To assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, and what purification methods are recommended?

The compound is typically synthesized via multi-step organic reactions, including condensation and cyclization steps. For example, Mannich reactions have been employed for analogous chromenones, using formaldehyde and dimethylamine in ethanol under reflux conditions . Purification often involves column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Recrystallization from methanol or ethanol is recommended for final purity (>95%), as impurities from incomplete cyclization or side reactions can persist .

Q. How is the structural characterization of this chromenone performed, and what analytical techniques are critical?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Using programs like SHELXL for refinement, which is robust for small-molecule structures even with twinned or high-resolution data .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 3,4-dimethoxyphenyl vs. para-substituted analogs). IR spectroscopy confirms carbonyl (C=O) and hydroxyl (OH) groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₈H₁₃F₃O₅) and detects fragmentation patterns .

Q. What solubility challenges are associated with this compound, and how can they be addressed in experimental design?

The trifluoromethyl and hydroxyl groups create polarity conflicts, limiting solubility in both aqueous and non-polar solvents. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common solvents for biological assays. For kinetic studies, co-solvents like ethanol (≤10% v/v) can improve solubility without denaturing proteins . Pre-saturation techniques (sonication, heating) are recommended for homogeneous solution preparation.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence bioactivity in structure-activity relationship (SAR) studies?

Substituent effects are critical:

- 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability, as seen in analogs with improved IC₅₀ values in enzyme inhibition assays .

- Trifluoromethyl at C2 : Increases electron-withdrawing effects, stabilizing the chromenone core and altering binding affinities (e.g., in kinase inhibition) .

- C7 Hydroxyl : Hydrogen-bonding interactions with target proteins (e.g., estrogen receptors) are pH-dependent; methylation or acetylation of this group reduces activity in vitro . Systematic SAR requires synthesizing derivatives with controlled substitutions (e.g., replacing methoxy with halogens) and comparative bioassays .

Q. How can contradictions in bioactivity data between computational docking and experimental assays be resolved?

Discrepancies often arise from:

- Solvent effects : Docking simulations assume vacuum or implicit solvent models, while experimental IC₅₀ values may reflect aqueous/organic phase partitioning.

- Protein flexibility : Static crystal structures used in docking may miss conformational changes during ligand binding. Mitigation strategies:

- Use molecular dynamics (MD) simulations post-docking to account for protein flexibility .

- Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What experimental controls are essential when analyzing conflicting data in oxidative degradation studies?

The compound’s phenolic hydroxyl group makes it prone to oxidation. Key controls include:

- Light exclusion : Use amber vials to prevent photooxidation.

- Antioxidants : Add ascorbic acid (0.1% w/v) to stability buffers .

- Degradation markers : Monitor via HPLC for quinone formation (retention time shifts) or LC-MS for mass changes (+16 Da for hydroxylation) .

Methodological Notes

- Crystallographic refinement : SHELXL is preferred for handling twinned data or high thermal motion in the trifluoromethyl group .

- Bioassay design : Use triplicate technical replicates and include a positive control (e.g., tamoxifen for estrogen receptor assays) to normalize inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.